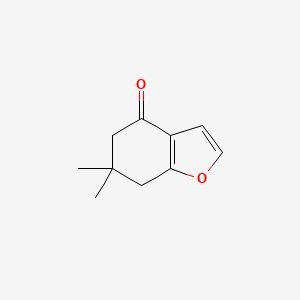

6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one

Descripción

Chemical Structure and Properties

6,6-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one (CAS: 76230-27-8) is a bicyclic ketone with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol . Key physicochemical properties include:

- Boiling point: 236.2 ± 9.0 °C

- Density: 1.1 ± 0.1 g/cm³

- LogP: 2.43 (indicating moderate lipophilicity)

- Synthesis: Produced via Sc(OTf)₃-catalyzed reactions between carbohydrates and cyclohexane-1,3-dione under optimized conditions .

Applications

This compound serves as a precursor in synthesizing bioactive molecules, including acetylcholinesterase (AChE) inhibitors and aluminum ion sensors. For example, its lupinine-based ester derivative (Compound 25) exhibits AChE inhibitory activity (IC₅₀ = 24.4 µM), attributed to the steric bulk of the 6,6-dimethyl group enhancing binding affinity .

Propiedades

IUPAC Name |

6,6-dimethyl-5,7-dihydro-1-benzofuran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-10(2)5-8(11)7-3-4-12-9(7)6-10/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVZYKXUAFRJYAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=CO2)C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364114 | |

| Record name | 6,6-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76230-27-8 | |

| Record name | 6,6-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-hydroxy-4,4-dimethyl-2-cyclohexenone with an acid catalyst can lead to the formation of the desired benzofuran derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the compound into more saturated derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Halogenation and nitration are examples of such reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid.

Major Products Formed

Oxidation: Formation of ketones, aldehydes, and carboxylic acids.

Reduction: Formation of alcohols and alkanes.

Substitution: Formation of halogenated and nitrated derivatives.

Aplicaciones Científicas De Investigación

6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to the desired biological response.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

The table below compares 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one with key analogs:

AChE Inhibition

- 6,6-Dimethyl derivative: The bulky 6,6-dimethyl group enhances steric hindrance, improving AChE binding (IC₅₀ = 24.4 µM) compared to non-methylated analogs .

- Non-methylated analogs: Lower activity due to reduced hydrophobic interactions with the enzyme’s active site.

Antimicrobial Activity

Structural Optimization

- Steric effects: Introducing dimethyl groups at position 6 improves thermal stability (e.g., boiling point increases by ~15°C compared to non-methylated analogs) .

- Electron-withdrawing groups : Substitutions like chloro or bromo at aromatic positions enhance electrophilicity, facilitating nucleophilic attacks in sensor applications .

Actividad Biológica

6,6-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one, with the chemical formula CHO and CAS Number 76230-27-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential therapeutic applications.

- Molecular Weight : 164.2 g/mol

- Structure : The compound features a benzofuran core which is known for various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In particular, it has shown effectiveness against various pathogenic microorganisms.

Case Studies and Experimental Findings

- Antibacterial Activity :

- Antifungal Activity :

- Molecular Docking Studies :

Cytotoxicity Assessment

The cytotoxicity of this compound has also been investigated:

- Cell Viability Assays : In vitro studies using various cancer cell lines indicated that the compound exhibits cytotoxic effects at concentrations above 1000 μg/mL. Notably, it showed selective toxicity towards certain cancer cell lines while sparing normal cells .

Pharmacokinetics and Toxicology

Pharmacokinetic modeling has provided insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound:

| Property | Value |

|---|---|

| Aqueous Solubility | High |

| BBB Penetration | Poor |

| Hepatotoxicity | Yes |

These findings suggest that while the compound may exhibit beneficial biological activities, there are concerns regarding its hepatotoxicity and poor blood-brain barrier penetration.

Q & A

Q. What are the standard synthetic routes for 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one, and how do their yields and purity compare?

- Methodological Answer : A common synthesis involves the reaction of 1,3-cyclohexanedione with chloroacetaldehyde under basic conditions (NaHCO₃/H₂O), followed by acidification and extraction. This method yields ~70% of the target compound, as confirmed by ¹H-NMR and ¹³C-NMR spectral alignment with literature data . Alternative routes include oxidative transformations of benzofuran precursors using SeO₂ in acetic acid, though yields vary (50–87%) depending on substituents and reduction steps (e.g., triethylsilane in TFA) . Purity analysis via GCMS and HRMS is critical to identify minor isomers or impurities (e.g., 2% in some batches) .

Q. How can NMR and mass spectrometry confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H-NMR : Key signals include δ ~1.1–1.3 ppm (methyl groups), δ ~2.5–3.0 ppm (methylene protons adjacent to the carbonyl), and δ ~5.5 ppm (olefinic protons in dihydrofuran systems) .

- ¹³C-NMR : The carbonyl carbon resonates at δ ~194–195 ppm, while the quaternary carbons in the benzofuran ring appear at δ ~142–167 ppm .

- MS : GCMS and EI-HRMS help identify molecular ions (e.g., m/z 164.20 for C₁₀H₁₂O₂) and detect impurities. Discrepancies between calculated and observed masses may indicate isotopic variants or fragmentation artifacts .

Q. What are the common derivatives of this compound, and how are they synthesized for biological screening?

- Methodological Answer : Derivatives like 5-hydroxy-6,6-dimethyl analogs are synthesized via SeO₂-mediated oxidation of allylic methyl groups, followed by selective carbonyl reduction. For example, 14 derivatives were prepared with yields >50%, though antiproliferative testing against BT-474 cells showed no activity at 50 µM, suggesting the need for structural optimization (e.g., introducing spiroiminolactones or difluoromethyl groups) .

Advanced Research Questions

Q. Why do some derivatives exhibit contradictory biological activities, and how can structural modifications resolve this?

- Methodological Answer : The lack of antiproliferative activity in 5-hydroxy derivatives contrasts with bioactive spiroiminolactones derived from similar scaffolds . Key factors include:

- Steric Effects : Bulky substituents (e.g., difluoromethyl groups) may enhance target binding .

- Electronic Tuning : Electron-withdrawing groups (e.g., nitro or halogens) can modulate reactivity and bioavailability .

- Conformational Rigidity : Introducing fused rings (e.g., cinnolinone scaffolds) may stabilize bioactive conformations .

Computational modeling (e.g., docking studies) and SAR analysis are recommended to prioritize synthetic targets.

Q. How can reaction conditions be optimized to improve regioselectivity in benzofuran functionalization?

- Methodological Answer :

- pH Control : Maintaining pH 6–9 during chloroacetaldehyde addition minimizes side reactions (e.g., over-acidification leading to decomposition) .

- Solvent Effects : Ethanol or ethyl acetate improves selectivity in hydrazine condensations for cinnolinone formation .

- Catalysis : Transition-metal catalysts (e.g., Pd or Cu) may enhance cross-coupling efficiency for aryl-substituted derivatives .

Reaction monitoring via TLC or in-situ IR is critical to track intermediates.

Q. What analytical strategies address discrepancies in spectroscopic data for structurally similar impurities?

- Methodological Answer :

- 2D-NMR (COSY, HSQC) : Resolves overlapping signals in diastereomeric mixtures (e.g., distinguishing C-5 and C-7 protons) .

- Chiral HPLC : Separates enantiomers in spiro derivatives, which are common in benzofuran-based scaffolds .

- X-ray Crystallography : Provides absolute configuration validation, as demonstrated for (2S,3R)-nitro derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.